molecular formula C10H7Cl2NO B1349136 2,4-Dichloro-6-methoxyquinoline CAS No. 70049-46-6

2,4-Dichloro-6-methoxyquinoline

Cat. No. B1349136
M. Wt: 228.07 g/mol
InChI Key: FUAYQQYYACASFP-UHFFFAOYSA-N
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Patent
US08044068B2

Procedure details

To a solution of 2,4-dichloro-6-methoxyquinoline (0.97 g) synthesized from p-anisidine and malonic acid according to the method of WO200226713 in methanol (20 mL) was added sodium methoxide (1.37 g), and the mixture was stirred at 70° C. for 3 h. The reaction solution was added dropwise to ice water, and the resulting solids were collected by filtration. The resulting solids were purified by silica gel column chromatography (hexane/ethyl acetate=5:1) to obtain 2-chloro-4,6-dimethoxyquinoline (0.61 g) as white solids.
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.37 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1.[CH3:15][O:16]C1C=CC(N)=CC=1.C(O)(=O)CC(O)=O.C[O-].[Na+]>CO>[Cl:1][C:2]1[CH:11]=[C:10]([O:16][CH3:15])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.97 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C(=C1)Cl)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
1.37 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
The resulting solids were purified by silica gel column chromatography (hexane/ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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